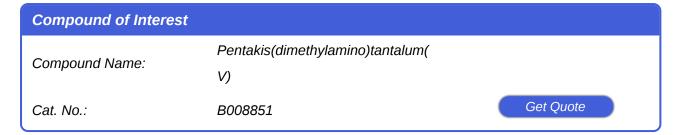


# A Comparative Guide: Thermal ALD vs. PEALD of Tantalum Nitride using PDMAT

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For researchers and professionals in materials science and semiconductor fabrication, the choice of deposition technique for thin films is critical. Tantalum Nitride (TaN) is a key material, particularly as a diffusion barrier for copper interconnects. This guide provides a detailed comparison of two common Atomic Layer Deposition (ALD) techniques for TaN films using the precursor Pentakis(dimethylamino)tantalum (PDMAT): thermal ALD and Plasma-Enhanced ALD (PEALD).

# **Quantitative Data Comparison**

The selection between thermal ALD and PEALD often depends on the desired film properties. The following table summarizes the key quantitative differences between TaN films deposited by these two methods using PDMAT.



Property	Thermal ALD of TaN	PEALD of TaN
Resistivity	> 1000 $\mu\Omega$ -cm[1][2] - 70 $m\Omega$ ·cm (under specific conditions)[3]	200-500 μΩ-cm[1][2] (~2000 μΩ-cm in another study[4][5])
Density	~9 g/cm³[1][2] (~90% of PEALD TaN density[4])	11-13 g/cm <sup>3</sup> [1][2] (11.6 g/cm <sup>3</sup> in another study[4][5])
Impurity Content	Higher carbon and oxygen content[6]	Lower carbon and oxygen content[6]
Growth Rate	~0.6 Å/cycle (with NH₃ at 300°C)[3]	Generally higher than thermal ALD[7]
Copper Diffusion Barrier Property	Less effective[1][2]	Superior[1][2]

# **Experimental Protocols**

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for both thermal and PEALD of TaN using PDMAT.

Thermal Atomic Layer Deposition of TaN

This process relies on thermal energy to drive the surface reactions.

- Precursor and Reactant:
  - Tantalum Precursor: Pentakis(dimethylamino)tantalum (PDMAT)[3][4]
  - Nitrogen Source/Reactant: Ammonia (NH<sub>3</sub>)[3][4]
- Deposition Parameters:
  - Substrate Temperature: 200-375°C. An ALD window is often observed between 200-300°C[3].
  - PDMAT Pulse: A pulse of PDMAT vapor is introduced into the reactor.



- Purge: The reactor is purged with an inert gas (e.g., Ar, N₂) to remove unreacted PDMAT and byproducts.
- NH₃ Pulse: A pulse of ammonia gas is introduced to react with the chemisorbed PDMAT on the substrate surface.
- Purge: A final purge with inert gas removes unreacted ammonia and reaction byproducts, completing one ALD cycle.

Plasma-Enhanced Atomic Layer Deposition of TaN

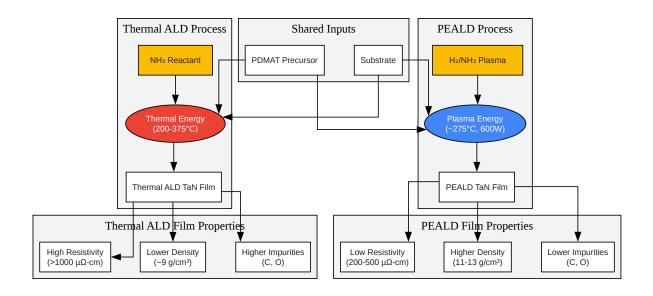
PEALD utilizes plasma to provide the energy for the surface reactions, allowing for deposition at lower temperatures and resulting in different film properties.

- Precursor and Reactant:
  - Tantalum Precursor: Pentakis(dimethylamino)tantalum (PDMAT)[4][5]
  - Plasma Source: A mixed remote hydrogen (H<sub>2</sub>) and ammonia (NH<sub>3</sub>) plasma is commonly used[4][5]. Other options include N<sub>2</sub> or NH<sub>3</sub> plasma[8].
- Deposition Parameters:
  - Substrate Temperature: Typically around 275°C[4][5].
  - PDMAT Pulse: PDMAT vapor is pulsed into the chamber.
  - Purge: The chamber is purged with an inert gas.
  - Plasma Exposure: The substrate is exposed to the H<sub>2</sub>/NH<sub>3</sub> plasma. For example, a 600W plasma exposure can be used[5].
  - Purge: A final inert gas purge completes the cycle.

## **Logical Relationship Diagram**

The following diagram illustrates the comparative workflow and resulting properties of Thermal ALD versus PEALD for TaN deposition from PDMAT.





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Comparison of Thermal ALD and PEALD of TaN from PDMAT.

In summary, PEALD generally produces TaN films with lower resistivity, higher density, and fewer impurities compared to thermal ALD when using PDMAT. These improved properties make PEALD TaN a better candidate for applications requiring robust copper diffusion barriers. However, the choice of method will ultimately depend on the specific requirements of the device and the trade-offs between film properties, process complexity, and cost.

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